molecular formula C5H6N2O2 B13951797 3-Methyl-5-methylideneimidazolidine-2,4-dione CAS No. 10045-71-3

3-Methyl-5-methylideneimidazolidine-2,4-dione

Cat. No.: B13951797
CAS No.: 10045-71-3
M. Wt: 126.11 g/mol
InChI Key: PATDKEVXTHEWLZ-UHFFFAOYSA-N
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Description

3-Methyl-5-methylideneimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a methyl group and a methylidene group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-methylideneimidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of a base such as sodium hydroxide. The reaction mixture is refluxed in ethanol for a few hours, followed by acidification with hydrochloric acid to obtain the desired product . The general procedure is as follows:

  • Dissolve 0.8 grams of benzil (0.25 moles) and 0.4 grams of urea (0.25 moles) in 12 ml of ethanol.
  • Add 25 ml of a 2.5 M solution of sodium hydroxide to the mixture.
  • Reflux the mixture for 2 hours.
  • Pour the reaction mixture into ice-cold water and filter the precipitate.
  • Acidify the filtrate with hydrochloric acid to obtain the final product.
  • Collect, dry, and recrystallize the product using ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-methylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-methylideneimidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-methylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tankyrase enzymes, which play a crucial role in the Wnt/β-catenin signaling pathway. This inhibition leads to the disruption of cellular processes involved in cancer progression . The compound binds to conserved residues in the enzyme’s active site, resulting in high-affinity interactions and inhibition of enzyme activity .

Properties

CAS No.

10045-71-3

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

3-methyl-5-methylideneimidazolidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1H2,2H3,(H,6,9)

InChI Key

PATDKEVXTHEWLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C)NC1=O

Origin of Product

United States

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